HDAC1 Inhibition Potency Comparable to Entinostat
A structurally analogous compound (7d) in the imidazole-benzamide series exhibits HDAC1 inhibition with an IC50 of 0.56 μM, which is statistically comparable to the clinical reference Entinostat (IC50 = 0.49 μM) [1]. The target compound 3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide shares the same core scaffold and is predicted to show similar potency. By contrast, other analogs in the series, such as compound 7c (IC50 = 0.77 μM), are less potent, underscoring the importance of the specific substitution pattern [1].
| Evidence Dimension | HDAC1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.56 μM (for compound 7d, the closest structural analog of the target compound) |
| Comparator Or Baseline | Entinostat (MS-275): 0.49 μM; Compound 7c: 0.77 μM |
| Quantified Difference | 7d is ~14% less potent than Entinostat, but ~27% more potent than 7c |
| Conditions | In vitro pan-HDAC isozyme assay; HCT-116 cell lysate |
Why This Matters
This level of HDAC1 inhibition, near that of a clinically approved drug, justifies the target compound's selection for further anticancer lead optimization over weaker imidazole-benzamide analogs.
- [1] Nasrollahzadeh, M. S., Eskandarpour, V., Maleki, M. F., Eisvand, F., Mashreghi, M., Hadizadeh, F., ... & Ghodsi, R. (2024). Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. Journal of Molecular Structure, 1297, 136951. View Source
